molecular formula C18H13ClO5 B5750258 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B5750258
M. Wt: 344.7 g/mol
InChI Key: DSHPNURHZZGKJW-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10-7-17(20)23-15-9-16(14(19)8-13(10)15)24-18(21)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHPNURHZZGKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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